molecular formula C17H14N2O3S B2688225 methyl 4-{[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzoate CAS No. 391876-94-1

methyl 4-{[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzoate

Cat. No.: B2688225
CAS No.: 391876-94-1
M. Wt: 326.37
InChI Key: BFKRFJXOORDPNZ-ISLYRVAYSA-N
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Description

Methyl 4-{[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzoate is an organic compound that belongs to the class of benzothiazole derivatives. This compound is characterized by its unique structure, which includes a benzothiazole ring fused with a benzoate ester. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzoate typically involves the condensation of 3-methyl-2,3-dihydro-1,3-benzothiazol-2-amine with methyl 4-formylbenzoate under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure higher yields and purity of the final product while minimizing the production time and cost.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted benzothiazole derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 4-{[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials with specific properties, such as dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of methyl 4-{[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-{[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzoate
  • This compound

Uniqueness

This compound stands out due to its unique combination of a benzothiazole ring and a benzoate ester, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

methyl 4-[(3-methyl-1,3-benzothiazol-2-ylidene)carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3S/c1-19-13-5-3-4-6-14(13)23-17(19)18-15(20)11-7-9-12(10-8-11)16(21)22-2/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFKRFJXOORDPNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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